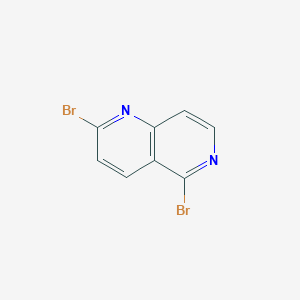

2,5-Dibromo-1,6-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2N2 |

|---|---|

Molecular Weight |

287.94 g/mol |

IUPAC Name |

2,5-dibromo-1,6-naphthyridine |

InChI |

InChI=1S/C8H4Br2N2/c9-7-2-1-5-6(12-7)3-4-11-8(5)10/h1-4H |

InChI Key |

HEPAUGYLDKFGGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C(=NC=C2)Br)Br |

Origin of Product |

United States |

Reactivity and Advanced Derivatization of 2,5 Dibromo 1,6 Naphthyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are paramount for forging new carbon-carbon and carbon-heteroatom bonds. For 2,5-dibromo-1,6-naphthyridine, these methods provide a powerful platform for structural diversification.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide. In the case of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 2- and 5-positions. nih.gov The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water. nih.govresearchgate.net

Research has shown that the reaction conditions can be tuned to achieve either mono- or diarylation. Site-selectivity can be observed, often favoring reaction at the C2 position over the C5 position, which is consistent with trends seen in similar dihalopyridine systems where the position α to the nitrogen is more reactive. rsc.orgnih.gov For instance, using a controlled amount of the boronic acid can lead to the selective formation of the 2-aryl-5-bromo-1,6-naphthyridine intermediate. Subsequent coupling with a different boronic acid can then yield unsymmetrically substituted 2,5-diaryl-1,6-naphthyridines.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-Diphenyl-1,6-naphthyridine | Good | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-Bis(4-methylphenyl)-1,6-naphthyridine | Moderate to Good | nih.gov |

| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-Bis(4-(methylthio)phenyl)-1,6-naphthyridine | Moderate to Good | nih.gov |

Stille Coupling in Naphthyridine Functionalization

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This reaction is a valuable tool for creating C-C bonds and is known for its tolerance of a wide variety of functional groups. For this compound, the Stille reaction provides a pathway to introduce alkyl, vinyl, aryl, and heteroaryl groups by reacting it with the corresponding organostannane reagent. wikipedia.org

The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. While organotin reagents are effective, their toxicity is a significant consideration in synthetic planning. wikipedia.org

Table 2: Representative Stille Coupling Reactions

| Organostannane Reagent | Palladium Catalyst | Ligand | Product | Reference |

|---|---|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | PPh₃ | 2,5-Divinyl-1,6-naphthyridine | acs.org |

| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | PPh₃ | 2,5-Di(thiophen-2-yl)-1,6-naphthyridine |

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. organic-chemistry.orgsemanticscholar.org It has become a fundamental tool for synthesizing alkynyl-substituted aromatic and heteroaromatic compounds. scirp.org

Applying the Sonogashira coupling to this compound allows for the direct installation of alkyne functionalities. These resulting alkynyl naphthyridines are valuable intermediates themselves, as the alkyne group can participate in further transformations, such as cycloadditions or reductions. The reaction conditions can be controlled to favor either mono- or di-alkynylation, providing access to a range of substituted 1,6-naphthyridines. acs.org

Table 3: Examples of Sonogashira Coupling Reactions

| Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 2,5-Bis(phenylethynyl)-1,6-naphthyridine | Moderate to Excellent | semanticscholar.orgscirp.org |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 2,5-Bis((trimethylsilyl)ethynyl)-1,6-naphthyridine | Good | semanticscholar.org |

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,6-naphthyridine (B1220473) ring system facilitates the displacement of the bromine atoms by various nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism.

Amination Strategies

The introduction of amino groups onto the 1,6-naphthyridine scaffold is a common strategy in medicinal chemistry. This can be achieved through nucleophilic aromatic substitution with primary or secondary amines. The reaction can proceed under thermal conditions or, more efficiently, through palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig reaction is a versatile C-N bond-forming reaction between an aryl halide and an amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. libretexts.orgacsgcipr.orgyoutube.com This method allows for the coupling of a wide range of amines, including those that are weakly nucleophilic, under relatively mild conditions. wikipedia.org The regioselectivity of the reaction can be influenced by the steric and electronic properties of the amine and the specific catalyst system employed, but generally, the C2 position is more reactive to nucleophilic attack.

Table 4: Amination of this compound

| Amine | Reaction Type | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP, NaOt-Bu | 2,5-Di(morpholin-4-yl)-1,6-naphthyridine | wikipedia.org |

| Piperidine | Buchwald-Hartwig | Pd(OAc)₂ / Xantphos, Cs₂CO₃ | 2,5-Di(piperidin-1-yl)-1,6-naphthyridine | acsgcipr.org |

| Aniline | SₙAr | High Temperature, Base | 2,5-Dianilino-1,6-naphthyridine | nih.gov |

Other Nucleophilic Displacements

Beyond amines, other nucleophiles can displace the bromine atoms on the this compound core. Reactions with alkoxides (e.g., sodium methoxide) or phenoxides can be used to synthesize the corresponding ether derivatives. Similarly, thiolates can be employed to form thioethers. These reactions typically proceed via the SₙAr mechanism and may require elevated temperatures or the use of a strong base to generate the nucleophile in situ. nih.gov

These transformations further expand the synthetic utility of this compound, providing access to a diverse array of functionalized 1,6-naphthyridine derivatives with varied electronic and steric properties, which are useful for further synthetic manipulations or for screening in various applications.

Table 5: Nucleophilic Displacement with O- and S-Nucleophiles

| Nucleophile | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Methoxide | Sodium Methoxide (NaOMe) | Methanol, Reflux | 2,5-Dimethoxy-1,6-naphthyridine | nih.gov |

| Phenoxide | Phenol, K₂CO₃ | DMF, 120 °C | 2,5-Diphenoxy-1,6-naphthyridine | nih.gov |

Metalation and Subsequent Electrophilic Quenching

The metalation of dibrominated nitrogen-containing heterocycles is a powerful strategy for introducing a wide range of functional groups. This typically involves a halogen-lithium exchange reaction, which is highly regioselective and dependent on factors such as the choice of organolithium reagent, solvent, and temperature. The resulting lithiated intermediate can then be quenched with various electrophiles to install new substituents.

Table 1: Hypothetical Metalation and Electrophilic Quenching of this compound (Based on Analogous Systems)

| Entry | Organolithium Reagent | Electrophile (E+) | Potential Product(s) |

| 1 | n-Butyllithium | N,N-Dimethylformamide (DMF) | 5-Bromo-1,6-naphthyridine-2-carbaldehyde or 2-Bromo-1,6-naphthyridine-5-carbaldehyde |

| 2 | Lithium diisopropylamide (LDA) | Trimethylsilyl chloride (TMSCl) | 2-Bromo-5-(trimethylsilyl)-1,6-naphthyridine or 5-Bromo-2-(trimethylsilyl)-1,6-naphthyridine |

| 3 | n-Butyllithium | Carbon dioxide (CO₂) | 5-Bromo-1,6-naphthyridine-2-carboxylic acid or 2-Bromo-1,6-naphthyridine-5-carboxylic acid |

Note: The regioselectivity and feasibility of these reactions for this compound require experimental verification.

Cycloaddition and Annulation Reactions for Fused Systems

Cycloaddition and annulation reactions are pivotal in the synthesis of complex polycyclic aromatic compounds. For heteroaromatic systems like this compound, these reactions could provide pathways to novel fused nitrogen-containing heterocycles. The bromine atoms can serve as handles for cross-coupling reactions to introduce diene or dienophile moieties, which can then undergo intramolecular cycloadditions. Alternatively, the naphthyridine ring itself could participate in cycloaddition reactions.

While specific examples starting from this compound are not documented, the broader field of naphthyridine chemistry includes various strategies for constructing fused systems. For instance, intramolecular Friedel–Crafts-type reactions and Povarov reactions leading to benzo[b] nih.govdocumentsdelivered.comnaphthyridines have been reported, starting from suitably functionalized precursors. These methods highlight the potential for annulation strategies to be applied to derivatives of this compound.

Table 2: Potential Cycloaddition and Annulation Strategies for Fused Systems from this compound Derivatives

| Reaction Type | Potential Reactant(s) | Potential Fused System |

| Intramolecular Diels-Alder | A 2,5-disubstituted-1,6-naphthyridine bearing a diene and a dienophile | Polycyclic naphthyridine derivatives |

| [4+2] Cycloaddition | This compound as a dienophile with a reactive diene | Adducts for further transformation into fused systems |

| Transition Metal-Catalyzed Annulation | This compound and a difunctional coupling partner | Fused aromatic and heteroaromatic rings |

Note: The successful application of these strategies would depend on the reactivity of the 1,6-naphthyridine core and the specific reaction conditions employed.

Structural Characterization and Solid State Behavior

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the identity and purity of a synthesized chemical compound. For a molecule like 2,5-Dibromo-1,6-naphthyridine, a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) would be essential for its structural elucidation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide key information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituents. The coupling patterns (spin-spin splitting) between adjacent protons would be crucial in assigning the signals to their specific positions on the rings. For comparison, the parent 1,6-naphthyridine (B1220473) shows complex multiplets in the aromatic region. The introduction of two bromine atoms would simplify the spectrum in some respects by replacing protons, while also causing downfield shifts for the remaining protons due to inductive effects.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms bonded to the bromine atoms would exhibit characteristic chemical shifts. The positions of the nitrogen atoms within the bicyclic system would also significantly influence the chemical shifts of the adjacent carbon atoms.

While specific data for this compound is unavailable, studies on other brominated and substituted naphthyridines confirm the utility of these techniques in confirming their structures. nih.gov

Vibrational Spectroscopy (FTIR, Raman)

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, as well as C=C and C=N stretching vibrations within the naphthyridine core. The C-Br stretching vibrations would likely appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. It would be especially useful for observing the vibrations of the C-C bonds within the aromatic system and the C-Br bonds.

Again, while specific spectra for the title compound are not published, the vibrational modes of various pyridine (B92270) and naphthyridine derivatives have been extensively studied and provide a basis for expected spectral features. nih.gov

X-ray Crystallography of Dibromonaphthyridine Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Although a crystal structure for this compound has not been reported, analysis of related dibrominated heterocyclic compounds and naphthyridine co-crystals provides insight into the likely structural features. researchgate.netmdpi.com

Molecular Conformation and Geometry

An X-ray crystallographic study of this compound would determine the exact bond lengths, bond angles, and torsion angles within the molecule. It would be expected to show a largely planar naphthyridine core, as is typical for aromatic bicyclic systems. The C-Br bond lengths would be consistent with those observed in other brominated aromatic compounds. The internal angles of the pyridine rings would be slightly distorted from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatoms and the fusion of the two rings.

Supramolecular Assemblies and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

In the solid state, molecules of this compound would pack in a specific arrangement dictated by various non-covalent intermolecular interactions.

Hydrogen Bonding: While the molecule itself lacks classical hydrogen bond donors, weak C-H···N or C-H···Br hydrogen bonds could play a role in the crystal packing.

π-π Stacking: The planar aromatic naphthyridine rings would be expected to participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice. These interactions are common in the crystal structures of polycyclic aromatic hydrocarbons and their heterocyclic analogues.

Halogen Bonding: A significant interaction expected in the crystal structure of this compound is halogen bonding. This is a non-covalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom. This type of interaction is increasingly recognized as a powerful tool in crystal engineering for directing the self-assembly of molecules in the solid state. Studies on other dibrominated aromatic compounds have demonstrated the prevalence and importance of Br···N or Br···Br halogen bonds in their crystal packing. mdpi.com

Electronic Structure and Photophysical Investigations of 2,5 Dibromo 1,6 Naphthyridine Systems

Computational Quantum Chemistry Approaches

Computational methods, particularly those based on quantum chemistry, provide profound insights into the molecular-level properties of compounds. These approaches allow for the prediction of electronic structures and spectroscopic behavior, complementing and guiding experimental work.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electronic and chemical properties of a molecule can be predicted. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com

Table 1: Representative Frontier Molecular Orbital Energies Calculated for an Analogous Heterocyclic System

| Compound System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Benzo[h]chromeno researchgate.netresearchgate.netnaphthyridine Derivative researchgate.net | B3LYP/6-311G(d,p) | -6.01 | -2.48 | 3.53 |

| Quinoline scirp.org | B3LYP/6-31+G(d,p) | -6.65 | -1.82 | 4.83 |

Note: Data presented is for analogous systems to illustrate the application of DFT, not for 2,5-Dibromo-1,6-naphthyridine itself.

To understand the light-absorbing properties of a molecule, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of these excited states, which correspond to the electronic transitions observed in UV-Visible absorption spectra. researchgate.net

TD-DFT calculations can predict the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of electronic transitions, typically the S₀ → S₁ (π → π*) transition. mdpi.com For example, TD-DFT calculations performed on fused 1,6-naphthyridine (B1220473) derivatives were used to determine their adiabatic fluorescence emission energies, which successfully elucidated variations in their emission wavelengths. rsc.org Similarly, for a complex benzo[h]chromeno researchgate.netresearchgate.netnaphthyridine derivative, TD-DFT calculations were employed to assign the bands observed in its experimental electronic absorption spectrum. researchgate.net Applying this methodology to this compound would allow for the prediction of its UV-Visible absorption profile and provide a theoretical basis for interpreting experimental spectroscopic data.

Absorption and Emission Spectroscopy

Spectroscopic techniques are fundamental experimental methods for characterizing the photophysical properties of molecules, including their interaction with light through absorption and subsequent emission.

UV-Visible absorption spectroscopy measures the wavelengths of light absorbed by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption spectrum is a unique characteristic of a molecule, influenced by its electronic structure and conjugation. Naphthyridine systems, as aromatic heterocycles, typically exhibit absorption bands in the UV region corresponding to π → π* transitions. grafiati.com

For example, studies on various 1,6-naphthyridine derivatives show maximum absorption wavelengths ranging from 344 to 448 nm, depending on the specific substituents and the extent of the conjugated system. rsc.org The introduction of substituents can significantly shift the absorption maxima to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). For this compound, the π-conjugated system of the naphthyridine core is the primary chromophore, and its absorption profile would be expected in the UV region. The bromine atoms would likely induce a modest bathochromic shift compared to the unsubstituted 1,6-naphthyridine.

Fluorescence is the emission of light from a molecule after it has absorbed light and reached an excited electronic state. This property is highly sensitive to the molecular structure and environment. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

Many 1,6-naphthyridine derivatives are known to be fluorescent. rsc.org However, the introduction of heavy atoms like bromine is known to decrease fluorescence intensity through the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state (which is responsible for fluorescence) to a triplet excited state. This increased ISC rate competes with fluorescence, thereby lowering the fluorescence quantum yield. researchgate.net Studies on 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides, for instance, demonstrated that the bromine derivatives have a lower quantum yield of fluorescence compared to their non-brominated counterparts. researchgate.net Therefore, it is anticipated that this compound would exhibit weaker fluorescence compared to the parent 1,6-naphthyridine molecule.

Table 2: Representative Photophysical Data for Analogous Naphthyridine Systems

| Compound System | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Fused 1,6-naphthyridin-4-amine (B1269099) (2w) rsc.org | DMSO | 450 | ~450 | 0.79 |

| Fused 1,6-naphthyridin-4-amine (2y) rsc.org | DMSO | 448 | 562 | 0.43 |

Note: Data presented is for analogous systems to illustrate typical photophysical properties, not for this compound itself.

Electrochemical Characterization and Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, i.e., its ability to be oxidized (lose electrons) or reduced (gain electrons). theijes.com In a CV experiment, the potential applied to an electrode is scanned, and the resulting current is measured. The potentials at which oxidation and reduction peaks occur provide information about the energies of the HOMO and LUMO orbitals. The reduction potential often correlates with the LUMO energy, while the oxidation potential correlates with the HOMO energy. researchgate.net

The 1,6-naphthyridine core is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency suggests that the molecule would be more readily reduced than oxidized. The reduction process would involve the acceptance of electrons into its LUMO. The presence of two electron-withdrawing bromine atoms in this compound is expected to make the reduction even more favorable (i.e., occur at a less negative potential) compared to unsubstituted 1,6-naphthyridine. The electrochemical behavior is typically characterized by irreversible or reversible waves in the voltammogram, which provides information about the stability of the resulting radical ions. theijes.commdpi.com

Cyclic Voltammetry for Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a chemical species. By measuring the current that develops in an electrochemical cell as the potential is varied, one can determine the potentials at which the compound is oxidized and reduced. These potentials are indicative of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule, respectively.

For a molecule like this compound, several key features are expected to influence its redox behavior. The 1,6-naphthyridine core is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency suggests that the parent 1,6-naphthyridine would be more easily reduced than its carbocyclic analogue, naphthalene (B1677914).

The introduction of two bromine atoms at the 2 and 5 positions is expected to further influence the redox potentials. Bromine is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I effect). This effect would further decrease the electron density of the aromatic system, making it more difficult to remove an electron (oxidation) and easier to add an electron (reduction). Consequently, this compound is anticipated to have a higher oxidation potential and a lower (less negative) reduction potential compared to the unsubstituted 1,6-naphthyridine.

The positions of the bromine atoms are also crucial. Located at positions 2 and 5, they can exert their inductive influence on both aromatic rings of the naphthyridine system. This disubstitution pattern is expected to have a more pronounced effect on the electronic properties than monosubstitution.

Below is an illustrative data table showing hypothetical redox potentials for 1,6-naphthyridine and a substituted derivative to demonstrate the expected trends.

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,6-Naphthyridine (Hypothetical) | +1.20 | -2.10 | 3.30 |

| This compound (Expected) | > +1.20 | < -2.10 | > 3.30 |

Note: The values in this table are hypothetical and for illustrative purposes to show the expected electronic effects of bromo-substitution.

Estimation of Electron Affinity and Ionization Potential

Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties of a molecule that are closely related to its redox behavior. Ionization potential is the minimum energy required to remove an electron from a molecule in its gaseous state, corresponding to the energy of the HOMO. Electron affinity is the energy released when an electron is added to a gaseous molecule, which relates to the energy of the LUMO.

The electron-withdrawing nature of the two nitrogen atoms in the 1,6-naphthyridine ring system increases its effective nuclear charge, leading to a higher ionization potential and a more positive electron affinity compared to naphthalene. The addition of two bromine atoms in the 2 and 5 positions is expected to further increase both the ionization potential and the electron affinity.

The strong inductive-withdrawing effect of the bromine atoms stabilizes the electronic ground state of the molecule, making it more difficult to remove an electron, thus increasing the ionization potential. Simultaneously, the electron-deficient nature of the this compound ring system makes it a better electron acceptor, leading to a more favorable (more positive) electron affinity. Computational studies on halogenated aromatic compounds have consistently shown this trend. researchgate.net

An illustrative table of estimated electronic properties is provided below.

| Compound | Estimated Ionization Potential (eV) | Estimated Electron Affinity (eV) |

|---|---|---|

| Naphthalene | 8.12 | -0.20 |

| 1,6-Naphthyridine (Expected) | > 8.12 | > -0.20 |

| This compound (Expected) | Significantly > 8.12 | Significantly > -0.20 |

Note: The values for naphthalene are experimental, while the trends for the naphthyridines are estimations based on electronic effects.

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a photophysical process where, upon electronic excitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. This phenomenon is highly dependent on the electronic nature of the different parts of the molecule and the solvent polarity.

In the case of this compound, the molecule itself does not possess distinct, strongly electron-donating and electron-accepting moieties that are typically required for a pronounced ICT state. The 1,6-naphthyridine core is electron-deficient, and the bromine atoms are electron-withdrawing through their inductive effect. While bromine has lone pairs that could potentially participate in resonance donation (+R effect), its inductive effect generally dominates in aromatic systems.

Therefore, significant ICT in the traditional sense is not expected for this compound itself. However, if this core were to be functionalized with strong electron-donating groups (e.g., amino or alkoxy groups), the this compound moiety could act as an effective electron acceptor, facilitating an ICT process. In such a hypothetical derivative, upon photoexcitation, an electron would be promoted from the HOMO, largely localized on the donor group, to the LUMO, which would be predominantly centered on the dibromo-naphthyridine fragment. The efficiency and characteristics of this ICT would be influenced by the nature and position of the donor group, as well as the polarity of the surrounding medium.

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the application of the chemical compound This compound in the areas of advanced materials science as outlined in the requested article structure.

Searches for the use of this compound as a building block for polymeric and oligomeric materials, or as a component in organic electronic devices such as OLEDs, OFETs, and DSSCs, did not yield any direct research findings, data, or publications.

While the broader family of naphthyridine isomers and their derivatives has been investigated for potential electronic and optical properties, this research does not specifically mention the this compound isomer. acs.orgnih.gov For instance, studies have been conducted on polymers derived from other isomers like 2,6-dibromo-1,5-naphthyridine (B3266353) for use in organic electronics, but similar studies on the 1,6-naphthyridine equivalent are not documented. nih.gov

Therefore, it is not possible to generate the requested article focusing solely on this compound while adhering to the specified outline and content requirements due to the absence of relevant data in the public domain.

Applications in Advanced Materials Science

Ligands in Coordination Chemistry for Transition Metal Complexes

The 1,6-naphthyridine (B1220473) core contains two nitrogen atoms whose geometric arrangement makes them suitable for acting as bridging ligands, connecting multiple metal centers. This characteristic is fundamental to the construction of coordination polymers and elaborate supramolecular structures. The bromine substituents on 2,5-Dibromo-1,6-naphthyridine serve as highly versatile synthetic handles, allowing for the attachment of various functional groups to create bespoke ligands for transition metal coordination.

Design and Synthesis of Naphthyridine-Based Ligands

The primary strategy for converting this compound into functional ligands involves leveraging the reactivity of the carbon-bromine bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for this purpose. mdpi.comresearchgate.net These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide array of substituents.

For instance, reacting this compound with arylboronic acids (in a Suzuki coupling) or organostannanes (in a Stille coupling) can attach aromatic groups, such as pyridyl, pyrazolyl, or phenyl rings, at the 2- and 5-positions. researchgate.net These appended aromatic groups can contain additional donor atoms (N, O, S), creating multidentate chelating sites.

The presence of two bromine atoms on the 1,6-naphthyridine scaffold offers the potential for sequential and site-selective functionalization. The electronic environments of the C2 and C5 positions are different, which could potentially be exploited to perform stepwise reactions, first at one position and then the other. This stepwise approach would allow for the synthesis of asymmetric ligands, where the coordinating groups at the 2- and 5-positions are different, leading to metal complexes with more complex geometries and functionalities.

Table 1: Potential Ligands Synthesized from this compound via Cross-Coupling Reactions

| Reactant | Coupling Reaction | Product (Ligand) | Potential Coordinating Atoms |

|---|---|---|---|

| Pyridine-4-boronic acid | Suzuki | 2,5-Di(pyridin-4-yl)-1,6-naphthyridine | 4 Nitrogen atoms |

| 1H-Pyrazole-5-boronic acid | Suzuki | 2,5-Di(1H-pyrazol-5-yl)-1,6-naphthyridine | 6 Nitrogen atoms |

Metallo-Supramolecular Architectures

Ligands derived from the 1,6-naphthyridine core are excellent candidates for constructing metallo-supramolecular architectures. These are large, highly ordered structures formed through the self-assembly of organic ligands and metal ions. The directionality of the coordination bonds and the geometry of the ligand dictate the final structure of the assembly.

The nitrogen atoms in the 1,6-naphthyridine skeleton are directed away from each other, predisposing ligands based on this core to act as bridges between different metal ions. This is exemplified by the behavior of 2,2′-bi-1,6-naphthyridine, a closely related ligand. When reacted with transition metals like cobalt(II), zinc(II), and cadmium(II), it forms two-dimensional planar (4,4) frameworks. rsc.org These frameworks can further interpenetrate to create complex, multi-layered structures. rsc.org With copper(I), the same ligand assembles into helicoidal chains, demonstrating how the choice of metal ion can influence the final supramolecular architecture. rsc.org

By synthesizing ligands from this compound with extended, rigid coordinating arms (e.g., 2,5-di(pyridin-4-yl)-1,6-naphthyridine), it is conceivable to create porous metal-organic frameworks (MOFs) or discrete molecular cages and grids. The specific geometry and properties of these architectures would depend on the length and rigidity of the attached coordinating groups and the preferred coordination geometry of the chosen transition metal.

Fluorescent Probes and Sensors

The development of fluorescent probes for the detection of specific ions and molecules is a significant area of materials science. The general class of naphthyridines has been explored for optical applications due to their inherent photophysical properties. mdpi.com While this compound itself is not expected to be strongly fluorescent, it serves as an ideal platform for building fluorescent sensor molecules.

The strategy involves using cross-coupling reactions to attach a fluorophore (a light-emitting molecule) and a receptor (a group that selectively binds to a target analyte) to the 1,6-naphthyridine core. The naphthyridine unit can act as a signaling component, where the binding of an analyte to the receptor causes a change in the fluorescence of the attached fluorophore. This change can be an increase ("turn-on"), decrease ("turn-off"), or shift in the wavelength of the emitted light.

For example, one of the bromine atoms could be replaced with a known fluorophore, while the other is functionalized with a receptor group like a crown ether (for alkali metal ions) or a dipicolylamine unit (for transition metal ions). science.gov Upon binding of the target ion to the receptor, the electronic properties of the system would be perturbed, leading to a measurable change in its fluorescence spectrum. The modular synthesis enabled by the dibromo-scaffold allows for the rational design of sensors for a wide variety of targets.

Table 2: Hypothetical Design of a Fluorescent Sensor Based on this compound

| Position 2 Substituent (Receptor) | Position 5 Substituent (Fluorophore) | Target Analyte (Example) | Sensing Mechanism |

|---|---|---|---|

| Dipicolylamine | Naphthalimide | Zinc(II) ions | Chelation-enhanced fluorescence (CHEF) |

| 15-Crown-5 | Anthracene | Potassium ions | Photoinduced electron transfer (PET) |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for Highly Functionalized Naphthyridines

The future of 1,6-naphthyridine-based compounds hinges on the development of innovative and efficient synthetic methodologies. While the synthesis of the parent 1,6-naphthyridine (B1220473) ring system is established, the regioselective introduction of substituents, particularly at the 2- and 5-positions, remains a key area for advancement. Future research will likely focus on late-stage functionalization techniques that allow for the direct and controlled introduction of various chemical groups onto a pre-formed 2,5-dibromo-1,6-naphthyridine core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, are poised to be instrumental in this endeavor. sigmaaldrich.comlibretexts.org The two bromine atoms in this compound serve as excellent handles for these transformations, enabling the sequential or one-pot introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino moieties. The development of regioselective cross-coupling protocols will be crucial for creating a vast library of 2,5-disubstituted-1,6-naphthyridine derivatives with tailored electronic and steric properties.

Furthermore, domino reactions and multi-component reactions offer a streamlined approach to constructing complex, highly functionalized 1,6-naphthyridine frameworks from simple precursors. rsc.orgresearchgate.net These methods promise to be more atom-economical and environmentally benign compared to traditional multi-step syntheses. Future efforts in this area could lead to the rapid and efficient synthesis of novel 1,6-naphthyridine-based compounds with potential applications in various fields.

Table 1: Examples of Modern Synthetic Routes for Functionalized Naphthyridines

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Suzuki-Miyaura Coupling | 4,8-dibromo-1,5-naphthyridine | Arylboronic acid, Pd(OAc)₂, base | 4,8-diaryl-1,5-naphthyridine | 41-76% | mdpi.com |

| Friedel–Crafts Cycloaromatisation | 4-(arylamino)nicotinonitriles | CF₃SO₃H or H₂SO₄ | Fused polycyclic 1,6-naphthyridin-4-amines | Good to excellent | rsc.org |

| Domino Reaction | Glutaraldehyde, malononitrile (B47326), β-ketoamides | Ethanol (B145695), catalyst-free | Functionalized rsc.orgrsc.orgnaphthyridine derivatives | High | rsc.org |

Exploration of Asymmetric Synthesis for Chiral Naphthyridine Derivatives

The introduction of chirality into the 1,6-naphthyridine scaffold opens up new avenues for the development of enantiomerically pure compounds with potential applications in catalysis and as therapeutic agents. While the asymmetric synthesis of naphthyridine derivatives is still a nascent field, recent breakthroughs have demonstrated its feasibility and potential.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral molecules, and its application to naphthyridine chemistry is a promising area of future research. nih.govnih.gov Chiral Brønsted acids, cinchona alkaloids, and prolinol derivatives can be employed to catalyze asymmetric reactions that introduce stereocenters into the naphthyridine framework or its precursors. au.dk

Furthermore, the development of transition-metal catalyzed asymmetric reactions, such as asymmetric hydrogenation or C-H functionalization, will be crucial for accessing a broader range of chiral 1,6-naphthyridine derivatives. The synthesis of atropisomeric biaryl naphthyridines, where chirality arises from restricted rotation around a single bond, is another exciting direction that could be explored through asymmetric cross-coupling reactions.

A notable example in a related system is the first asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines, which provided access to chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess. nih.gov This highlights the potential for developing similar methodologies for the 1,6-naphthyridine core.

Table 2: Enantioselective Synthesis of Naphthyridine and Related Heterocycles

| Reaction Type | Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Chiral Ruthenium Diamine Complex | 2,6-disubstituted 1,5-naphthyridines | Chiral 1,2,3,4-tetrahydro-1,5-naphthyridines | up to 99% | nih.gov |

| Michael Addition | Bis-cinchona catalyst | Enamines and malononitrile derivatives | Chiral 1,4-dihydropyridines | Good | nih.gov |

| Domino Reaction | Chiral secondary amine | α,β-unsaturated aldehydes and 1,3-cycloalkanediones | Chiral 3,4-dihydropyrans | up to 96% | au.dk |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play an increasingly important role in guiding the design and development of novel 1,6-naphthyridine-based materials. researchgate.netaip.orgnih.gov These theoretical methods allow for the prediction of key molecular properties, such as electronic structure, absorption and emission spectra, and non-linear optical (NLO) properties, before embarking on time-consuming and resource-intensive synthetic efforts. nih.gov

For instance, DFT calculations can be used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,5-disubstituted-1,6-naphthyridines. This information is crucial for designing materials with tailored electronic properties for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. researchgate.netias.ac.in By systematically varying the substituents at the 2- and 5-positions in silico, researchers can identify promising candidate molecules with desired energy levels and charge transport characteristics.

TD-DFT calculations can further predict the photophysical properties of these molecules, including their absorption and emission wavelengths. This is particularly valuable for the design of novel fluorescent probes and emitters for OLEDs. rsc.orgrsc.org Computational screening can accelerate the discovery of 1,6-naphthyridine derivatives with specific emission colors and high quantum yields.

Table 3: Predicted Electronic Properties of Naphthyridine Derivatives from DFT Studies

| Compound Type | Computational Method | Key Predicted Properties | Application | Reference |

| Benzo[h]chromeno[2,3-b] rsc.orgresearchgate.netnaphthyridine-dione | DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO gap, NLO properties | Non-linear optics | researchgate.net |

| rsc.orgresearchgate.net-Naphthyridine | Anharmonic DFT | Rotational constants, vibrational frequencies | Astrochemistry | aip.orgnih.gov |

| 1,8-Naphthyridine derivatives | DFT (B3LYP/6-31(d)) | Electronic properties, cytotoxicity relationship | Anticancer agents | researchgate.net |

Integration of this compound in Multifunctional Material Systems

The unique electronic properties and structural rigidity of the 1,6-naphthyridine core make it an attractive building block for a variety of multifunctional material systems. The 2,5-dibromo substitution pattern provides the necessary anchor points to incorporate this scaffold into larger, more complex architectures.

One of the most promising areas is the development of novel organic semiconductors for use in OLEDs. rsc.orgrsc.orgresearchgate.netresearchgate.net By attaching suitable electron-donating and electron-accepting groups to the 2- and 5-positions of the 1,6-naphthyridine core, it is possible to tune the emission color and improve the efficiency and stability of OLED devices. Naphthyridine-based materials have already shown great promise as emitters and electron-transport materials in OLEDs, and the exploration of 2,5-disubstituted-1,6-naphthyridines is a logical next step.

Another emerging application is in the construction of Metal-Organic Frameworks (MOFs). rsc.org The nitrogen atoms in the 1,6-naphthyridine ring can act as coordination sites for metal ions, while functional groups introduced at the 2- and 5-positions can serve as organic linkers. This could lead to the formation of porous materials with interesting properties for gas storage, catalysis, and sensing.

Furthermore, the ability of the planar 1,6-naphthyridine system to intercalate into DNA makes it a potential scaffold for the development of new therapeutic agents and fluorescent probes for biological imaging. nih.govrsc.org The substituents at the 2- and 5-positions can be tailored to enhance binding affinity and selectivity for specific DNA sequences or structures.

Table 4: Applications of Naphthyridine-Based Multifunctional Materials

| Material Type | Naphthyridine Isomer | Functionalization | Application | Key Performance Metric | Reference |

| OLED Emitter | 1,8-Naphthyridine | Iridium(III) complexes | Green to red OLEDs | EQE > 30% | rsc.org |

| TADF Emitter | 1,8-Naphthyridine | Carbazole derivatives | Blue OLEDs | EQE up to 20.9% | researchgate.net |

| Electron-Transport Material | 1,8-Naphthyridine | Oligomeric structures | OLEDs | High electron affinity (2.79–3.00 eV) | rsc.orgresearchgate.net |

| DNA-binding Compound | Dibenzo[b,h] rsc.orgresearchgate.netnaphthyridine | Methylated derivatives | Fluorescent DNA probe | Fluorescence intensity change upon intercalation | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.